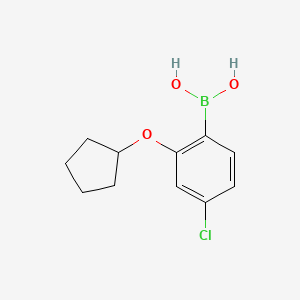

(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-cyclopentyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLXAFHXESJZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681708 | |

| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-05-1 | |

| Record name | B-[4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid: A Key Building Block for Targeted Protein Degradation

CAS Number: 1256355-05-1

This technical guide provides a comprehensive overview of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid, a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and application in experimental workflows.

Physicochemical Properties

This compound is a substituted phenylboronic acid derivative. The presence of the boronic acid functional group makes it a versatile intermediate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The chloro and cyclopentyloxy substituents offer opportunities for modulating the physicochemical properties and biological activity of derivative compounds.

| Property | Value |

| CAS Number | 1256355-05-1 |

| Molecular Formula | C₁₁H₁₄BClO₃ |

| Molecular Weight | 240.5 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Purity | Typically ≥95% |

| Storage | Room temperature, sealed in a dry environment |

Synthesis Protocol

Reaction Scheme:

Materials:

-

1-Chloro-4-bromo-2-(cyclopentyloxy)benzene (precursor)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 1-chloro-4-bromo-2-(cyclopentyloxy)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester.

-

Purify the crude product by column chromatography on silica gel.

-

To hydrolyze the boronate ester, dissolve the purified product in a mixture of diethyl ether and water.

-

Add hydrochloric acid dropwise until the pH is acidic (pH ~2).

-

Stir the mixture vigorously for 2-4 hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in PROTAC Synthesis: An Exemplary Protocol

This compound serves as a key building block for the synthesis of PROTACs. The following is a hypothetical protocol for the synthesis of a PROTAC targeting a protein of interest (POI) for degradation via the Cereblon (CRBN) E3 ligase. This protocol utilizes a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

A suitable aryl halide-functionalized linker attached to a Cereblon ligand (e.g., a pomalidomide derivative) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve the aryl halide-functionalized linker-Cereblon ligand in a mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate to the flask.

-

Add this compound and tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-100 °C) and stir under a nitrogen atmosphere for 8-16 hours. Monitor the reaction by LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Experimental Workflow for PROTAC-mediated Protein Degradation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. The following workflow outlines the key steps in assessing protein degradation.

Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.

Western Blot Protocol for Quantifying Protein Degradation

Western blotting is a widely used technique to measure the reduction in the abundance of a specific protein.[1][2]

Procedure:

-

Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells. Normalize protein concentrations using a protein assay (e.g., BCA).[2]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[2]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[2]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[2]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

LC-MS/MS Protocol for Quantifying Protein Degradation

LC-MS/MS offers a highly sensitive and quantitative method for measuring protein degradation by targeting specific peptides from the protein of interest.[3][4]

Procedure:

-

Sample Preparation: Extract proteins from cell lysates.

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

LC Separation: Separate the peptides using reverse-phase liquid chromatography.

-

MS/MS Analysis: Analyze the eluted peptides using a mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. This involves selecting a precursor ion (the peptide of interest) and monitoring specific fragment ions.

-

Quantification: Quantify the target peptide by comparing its peak area to that of a stable isotope-labeled internal standard peptide.

Quantitative Data Presentation (Illustrative Example)

The following table presents representative data from a hypothetical experiment evaluating the degradation of a target protein by a PROTAC synthesized using this compound.

| PROTAC Concentration (nM) | Target Protein Level (% of Control) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 20 |

| 1000 | 15 |

From this data, key parameters can be determined:

-

DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

PROTAC Mechanism of Action: Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: General mechanism of PROTAC-induced protein degradation.

Disclaimer: The experimental protocols for the synthesis of this compound and the subsequent PROTAC, as well as the quantitative data presented, are representative examples based on established chemical principles and common experimental outcomes in the field of targeted protein degradation. These are provided for illustrative purposes and should be adapted and optimized for specific experimental conditions.

References

(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid physical properties

An In-depth Technical Guide on the Physical Properties of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize boronic acids in organic synthesis and medicinal chemistry. This document details the physicochemical characteristics of the compound, outlines standard experimental protocols for their determination, and visualizes key workflows relevant to its application.

Physicochemical Properties

This compound is a substituted phenylboronic acid, a class of compounds widely used as key building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The physical properties of this compound are crucial for determining appropriate solvents, reaction conditions, and purification methods.

The quantitative physical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1256355-05-1 | [2] |

| Molecular Formula | C₁₁H₁₄BClO₃ | [2] |

| Molecular Weight | 240.5 g/mol | [2] |

| Appearance | White to Off-White Crystalline Powder | [3][4] |

| Purity | ≥95% | [2] |

| Storage | Room Temperature | [2] |

Note: Specific data on melting point, boiling point, and quantitative solubility for this exact compound are not widely available in public literature. Phenylboronic acids, as a class, are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[5] They can undergo dehydration to form trimeric anhydrides known as boroxines, especially upon heating.[5][6]

Experimental Protocols

The determination of the physical properties of solid organic compounds like this compound follows established laboratory procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[7] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broader melting range.[7]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[7] The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is placed in a heating apparatus, such as an oil-filled Thiele tube or a metal block Mel-Temp apparatus.[7]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7] Constant stirring or convection is necessary in an oil bath to ensure uniform temperature distribution.[8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[10] The melting point is reported as the range T1-T2.[10] For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

Solubility Determination

Understanding solubility is essential for selecting appropriate solvents for reactions, crystallization, and purification.[11][12] A common and reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[12][13][14]

Methodology: Dynamic Method

-

Sample Preparation: A series of biphasic samples are prepared in sealed vials, each containing a precisely known mass (and thus mole fraction) of the boronic acid and the chosen organic solvent.[13][14]

-

Heating and Agitation: Each vial is placed in a temperature-controlled bath and heated at a very slow, constant rate (e.g., 0.1-0.5 °C/min) with rigorous stirring to maintain a uniform suspension.[11][14]

-

Equilibrium Point Detection: The mixture is monitored visually or instrumentally (e.g., using a turbidity sensor or a laser light scattering probe) to detect the point at which the solution becomes perfectly clear.[11][13]

-

Data Recording: The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific composition.[11]

-

Solubility Curve Construction: The process is repeated for each sample of varying composition. The resulting data points (mole fraction vs. temperature) are plotted to construct a solubility curve, which provides a comprehensive profile of the compound's solubility in that solvent across a range of temperatures.[11][13]

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate standard experimental workflows relevant to the characterization and application of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 4. 344410010 [thermofisher.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Biological Significance of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the chemical properties, solubility, and potential biological applications of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. While specific experimental data for this compound is limited in public literature, this document aggregates information on closely related phenylboronic acid analogs to offer valuable insights for researchers. The guide includes a detailed experimental protocol for determining solubility, a summary of known physicochemical parameters, and a discussion of the role of phenylboronic acids as enzyme inhibitors in key signaling pathways relevant to drug discovery.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid with potential applications in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | (4-Chloro-2-(pentyloxy)phenyl)boronic acid (Analog) | Phenylboronic acid (Parent Compound) |

| IUPAC Name | This compound | (4-Chloro-2-(pentyloxy)phenyl)boronic acid | Phenylboronic acid |

| CAS Number | 1256355-05-1[1] | 2096338-13-3 | 98-80-6 |

| Molecular Formula | C₁₁H₁₄BClO₃[1] | C₁₁H₁₆BClO₃ | C₆H₇BO₂ |

| Molecular Weight | 240.5 g/mol [1] | 242.51 g/mol | 121.93 g/mol |

| Purity | ≥95%[1] | ≥97% | ≥95% |

| Appearance | White to off-white solid (presumed) | Not specified | White powder |

| Storage | Room temperature[1] | Room temperature | Room temperature |

| Predicted logP | Not available | 1.5888 | 0.63 |

| Predicted pKa | Not available | Not available | ~8.8 |

Solubility Profile

Table 2: Qualitative and Quantitative Solubility of Phenylboronic Acid Analogs

| Solvent | Phenylboronic acid | 4-Chlorophenylboronic acid | General Observations for Substituted Phenylboronic Acids |

| Water | 1.9 g/100 g H₂O at 20°C | 2.5 g/100 mL | Low to moderate solubility, highly dependent on substituents. Introduction of hydrophobic groups like alkoxy chains tends to decrease water solubility. |

| DMSO | Soluble | Soluble | Generally good solubility for many phenylboronic acids. |

| Methanol | Soluble | Not specified | Generally good solubility. |

| Acetone | High solubility | Not specified | High solubility is often observed. |

| Chloroform | Moderate solubility | Not specified | Moderate solubility is common. |

| Ethers (e.g., Diethyl ether) | High solubility | Insoluble | Solubility can vary significantly. |

| Hydrocarbons (e.g., Hexane) | Very low solubility | Not specified | Generally very low solubility. |

Experimental Protocol: Determination of Boronic Acid Solubility (Dynamic Method)

This protocol outlines a common method for determining the solubility of a boronic acid in a given solvent.

Objective: To determine the temperature at which a known concentration of the boronic acid completely dissolves in a solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, methanol, DMSO)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath with temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Turbidity sensor or laser light scattering detector (optional, for enhanced precision)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and the chosen solvent into the jacketed glass vessel to create a mixture of known concentration.

-

Initial Setup: Place the vessel in the circulating water bath and begin stirring to ensure a uniform suspension.

-

Heating and Observation: Gradually increase the temperature of the water bath at a controlled rate (e.g., 0.5-1.0 °C/min).

-

Solubility Point Determination: Visually observe the mixture. The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific concentration. For higher accuracy, a turbidity sensor can be used to detect the disappearance of solid matter.

-

Data Collection: Repeat the experiment with different concentrations of the boronic acid to construct a solubility curve (solubility vs. temperature).

Biological Significance and Role in Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of phenylboronic acids is of significant interest in drug development, primarily as enzyme inhibitors.[2][3][4] The electrophilic nature of the boron atom allows it to form reversible covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes.[3][5]

Proteasome Inhibition and Cancer Therapy

One of the most well-established roles of boronic acids is the inhibition of the proteasome, a key component of the ubiquitin-proteasome system that degrades proteins.[2][5][6] Inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The drug Bortezomib, a dipeptide boronic acid, is a clinically approved proteasome inhibitor for treating multiple myeloma.[2][6]

Inhibition of Serine Proteases

Phenylboronic acids are also known to be effective inhibitors of various serine proteases.[2][3][5] These enzymes play crucial roles in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. The boronic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition.[3] This makes them attractive candidates for developing drugs for various diseases.

Emerging Therapeutic Targets

Research is expanding to explore phenylboronic acids as inhibitors for other enzyme classes, including:

-

Histone Deacetylases (HDACs): These enzymes are involved in epigenetic regulation and are validated targets for cancer therapy.[2]

-

Metallo-β-lactamases: These bacterial enzymes confer resistance to β-lactam antibiotics. Boronic acid-based inhibitors are being investigated to combat antibiotic resistance.[7]

-

Acyl-protein Thioesterases: These enzymes are involved in the Ras cycle, a key signaling pathway in cancer.[5]

Impact on Cell Migration Signaling

Some studies have suggested that phenylboronic acids can inhibit cancer cell migration by affecting key signaling pathways that regulate actin dynamics, such as the Rho family of GTPases (RhoA, Rac1, and Cdc42).[8]

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry and drug development. While direct experimental data on its solubility and biological activity are currently lacking, the extensive research on analogous phenylboronic acids provides a strong foundation for future investigations. The established role of phenylboronic acids as potent enzyme inhibitors, particularly of proteasomes and serine proteases, highlights the potential of this compound as a lead structure for the development of novel therapeutics. The provided experimental protocol for solubility determination offers a practical guide for researchers to characterize this and other similar molecules. Further studies are warranted to elucidate the specific physicochemical and biological properties of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 7. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid: A Key Building Block in Targeted Protein Degradation

(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is a specialized organic compound that has emerged as a critical reagent in the field of drug discovery and development. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to eliminate disease-causing proteins from cells. This technical guide provides an in-depth overview of the utilization of this boronic acid, catering to researchers, scientists, and drug development professionals.

Core Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of two key components: a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the cell's natural disposal system, the proteasome.

This compound serves as a crucial building block in the synthesis of the warhead that binds to the protein of interest. Its substituted phenyl ring structure is a key component in creating molecules that can selectively interact with the binding pockets of target proteins. The chloro and cyclopentyloxy groups on the phenyl ring can be strategically utilized to enhance binding affinity, selectivity, and pharmacokinetic properties of the final PROTAC molecule.

The boronic acid functional group is particularly important for its role in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the efficient construction of the complex molecular architectures of PROTACs.

Role in Developing Novel Therapeutics

The application of this compound and similar substituted phenylboronic acids is prominent in the development of therapies for a range of diseases, particularly cancer. Research and patent literature indicate its use in the synthesis of PROTACs targeting key oncoproteins.

For instance, this boronic acid is implicated as a building block for the synthesis of degraders of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a protein involved in chromatin remodeling whose dysregulation is linked to certain cancers. Additionally, it is a valuable precursor for creating inhibitors of the BCL-2 (B-cell lymphoma 2) family of anti-apoptotic proteins, which are key targets in various hematological malignancies.

Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the cornerstone reaction for incorporating the (4-chloro-2-(cyclopentyloxy)phenyl) moiety into a larger molecule. Below is a representative experimental protocol for the coupling of a substituted phenylboronic acid with a heterocyclic halide, a common step in the synthesis of PROTACs.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) is prepared in a suitable solvent system, often a mixture of an organic solvent like dioxane and water. The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the desired coupled product.

Quantitative Data

The efficiency of the Suzuki-Miyaura coupling reaction is crucial for the overall yield of the final PROTAC molecule. The table below summarizes typical quantitative data for such reactions, although specific yields can vary depending on the substrates and precise reaction conditions.

| Parameter | Value |

| Reactants | |

| Aryl Halide | 1.0 mmol |

| This compound | 1.2 mmol |

| Catalyst | |

| Pd(PPh₃)₄ | 0.05 mmol |

| Base | |

| K₂CO₃ | 2.0 mmol |

| Solvent | Dioxane/Water (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

| Yield | 75-90% |

| Purity (post-chromatography) | >95% |

Visualizing the PROTAC Mechanism of Action

The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and the mechanism of action of a PROTAC.

synthesis of substituted phenylboronic acids

An In-depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable versatility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance have established them as indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] Phenylboronic acids are characterized by a phenyl ring attached to a B(OH)₂ moiety, a functional group that is generally stable, easy to handle, and capable of participating in a wide array of chemical transformations.[4][5]

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted phenylboronic acids. It is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of these synthetic routes. The guide covers classical organometallic approaches, modern transition-metal-catalyzed methods, and provides detailed experimental protocols and comparative data to aid in method selection and implementation.

Core Synthetic Methodologies

The synthesis of phenylboronic acids can be broadly categorized into three major strategies: reaction of pre-formed organometallic reagents with borate esters, transition-metal-catalyzed borylation of aryl halides and triflates, and direct C-H bond borylation of arenes.

Synthesis via Grignard and Organolithium Reagents

The reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate is one of the most established and widely used methods for synthesizing phenylboronic acids.[1][5][6] The process involves two key steps: the formation of the organometallic reagent from an aryl halide, followed by its reaction with an electrophilic boron source like trimethyl borate. The resulting boronate ester is then hydrolyzed to yield the final phenylboronic acid.[3]

The general mechanism involves the nucleophilic attack of the aryl-metal species on the boron atom of the trialkyl borate, displacing one of the alkoxy groups. Subsequent acidic workup hydrolyzes the remaining alkoxy groups to hydroxyls, affording the boronic acid.

Caption: General workflow for phenylboronic acid synthesis via the Grignard reaction.

Experimental Protocol: Synthesis of (3,4,5-trifluorophenyl)boronic acid [7]

-

Grignard Reagent Preparation: A flame-dried flask under an argon atmosphere is charged with magnesium turnings (1.58 g, 65.0 mmol) and dry diethyl ether (10 mL). A solution of 1-bromo-3,4,5-trifluorobenzene (10.6 g, 50.0 mmol) in diethyl ether (40 mL) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to 0°C. In a separate flask, trimethyl borate (8.9 mL, 80.0 mmol) is dissolved in dry tetrahydrofuran (100 mL) and cooled to -78°C. The prepared Grignard reagent is transferred to the trimethyl borate solution via a cannula.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. It is then quenched by the slow addition of a saturated ammonium chloride solution (200 mL).

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a hot ethyl acetate/hexane mixture to afford pure (3,4,5-trifluorophenyl)boronic acid as white crystals.

Table 1: Examples of Phenylboronic Acids Synthesized via Grignard Reagents

| Aryl Halide | Boron Source | Solvent | Conditions | Yield (%) | Reference |

| Bromobenzene | B(OMe)₃ | THF/Ether | -78°C to RT | ~80% | [6] |

| 4-Bromo-tert-butylbenzene | B(OᵗBu)₃ | THF | -70°C to RT | 85% | [8] |

| 2,6-Dimethylbromobenzene | B(OⁿBu)₃ | THF | 30°C, 2h | 80.1% | [8] |

| 1-Bromo-3,4,5-trifluorobenzene | B(OMe)₃ | THF/Ether | -78°C to RT | 51-89% | [7] |

Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)

The Miyaura borylation is a powerful method for synthesizing aryl boronate esters, which are stable and easily purified precursors to boronic acids.[9] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction requires a palladium catalyst, a suitable ligand, and a base.[9] The resulting pinacol esters can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if needed.

Caption: Synthesis of aryl boronates via Palladium-catalyzed Miyaura borylation.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki Coupling (Illustrative of Boronic Acid Reactivity) [10]

While this is a protocol for a Suzuki reaction using a boronic acid, the conditions are illustrative of the palladium-catalyzed systems involved. A typical Miyaura borylation would proceed as follows:

-

Reaction Setup: To a flask are added the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

-

Solvent and Reaction: Anhydrous solvent (e.g., dioxane, DMSO, or toluene) is added, and the mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).[9] The reaction is heated (typically 80-110°C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated.

-

Purification: The crude boronate ester is purified by column chromatography on silica gel.

Table 2: Examples of Miyaura Borylation Reactions

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Iodoanisole | Pd(dppf)Cl₂ | KOAc | Dioxane | 80°C, 8h | 85% | [9] |

| 4-Chlorotoluene | Pd(dba)₂ / PCy₃ | KOAc | Dioxane | 80°C, 16h | 89% | [9] |

| 3-Bromopyridine | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 100°C, 12h | 95% | [9] |

| 1-Naphthyl bromide | PdCl₂(dppf) | KOAc | DMSO | 80°C, 2h | 99% | [9] |

Direct C-H Borylation

Direct C-H borylation has emerged as a powerful, atom-economical strategy for synthesizing arylboronic esters.[11] This method avoids the need for pre-functionalized aryl halides, instead activating a C-H bond directly. Iridium-catalyzed reactions are the most common, often employing bipyridine-based ligands to control reactivity and regioselectivity.[12][13] The selectivity is typically governed by sterics, with borylation occurring at the least hindered position.[13]

Caption: General scheme for the direct C-H borylation of arenes.

Experimental Protocol: General Procedure for Ir-Catalyzed C-H Borylation [12]

-

Reaction Setup: In a glovebox, a screw-capped vial is charged with the iridium catalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%), a ligand (e.g., 4,4'-di-tert-butylbipyridine, 3 mol%), and bis(pinacolato)diboron (1.1 equiv).

-

Addition of Substrates: The arene substrate (1.0 equiv) and a solvent (e.g., THF, cyclohexane, or cyclopentyl methyl ether) are added.

-

Reaction: The vial is sealed and heated to the desired temperature (typically 80-100°C) for 12-24 hours.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to isolate the aryl boronate ester.

Table 3: Examples of Direct C-H Borylation

| Arene Substrate | Catalyst/Ligand | Solvent | Conditions | Major Product(s) & Yield (%) | Reference |

| Benzene | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80°C, 24h | Phenylboronate (98%) | [12] |

| 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ / dtbpy | CPME | 100°C, 16h | 3,5-Dichlorophenylboronate (95%) | [13] |

| Anisole | [Ir(COD)OMe]₂ / dtbpy | THF | 80°C, 12h | 3-MeO- (53%), 4-MeO- (34%) | [12] |

| Toluene | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80°C, 36h | 4-Me- (51%), 3-Me- (38%) | [12] |

Purification of Phenylboronic Acids

The purification of phenylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[5] Several methods are commonly employed.

Caption: Common purification pathways for crude phenylboronic acids.

-

Recrystallization: This is the most common method for purifying solid boronic acids. A suitable solvent system (often involving water, ethyl acetate, or hexane) is used to dissolve the crude product at an elevated temperature, and pure crystals form upon cooling.[7][14]

-

Acid-Base Extraction: Boronic acids are weakly acidic. They can be extracted into an aqueous basic solution (e.g., NaOH or K₂CO₃) to form the boronate salt, leaving non-acidic impurities in the organic phase. The aqueous layer is then washed with an organic solvent, re-acidified to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[14]

-

Column Chromatography: While sometimes complicated by the polarity of boronic acids, silica gel chromatography can be effective.[14] It is more commonly used for the less polar and more stable boronate ester precursors.

-

Derivatization: In some cases, the crude boronic acid is converted to a stable derivative, such as a pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, which is easily purified by chromatography. The protecting group can then be removed to regenerate the pure boronic acid.

Conclusion

The is a mature yet continually evolving field. The classical Grignard-based approach remains a reliable and cost-effective method for many substrates. For greater functional group tolerance and milder conditions, the palladium-catalyzed Miyaura borylation provides access to stable boronate ester intermediates. Finally, the advent of direct C-H borylation offers a highly efficient and atom-economical route that circumvents the need for pre-functionalized starting materials. The choice of synthetic method ultimately depends on factors such as substrate availability, required substitution pattern, functional group compatibility, and scalability. A thorough understanding of these diverse methodologies empowers researchers to design and execute efficient syntheses of these vital chemical building blocks.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. Page loading... [wap.guidechem.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. acs.org [acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 9. books.rsc.org [books.rsc.org]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 11. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Arylboronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The advent of transition-metal catalyzed cross-coupling reactions has revolutionized the landscape of chemical synthesis, empowering the construction of complex molecular architectures with unprecedented efficiency and precision. Among these powerful transformations, the use of arylboronic acids as key coupling partners, particularly in the Suzuki-Miyaura reaction, has become an indispensable tool in the arsenal of synthetic chemists. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and impactful applications of arylboronic acids in cross-coupling, with a particular focus on their role in the development of novel therapeutics.

Introduction to Arylboronic Acids and Cross-Coupling

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their rise to prominence is intrinsically linked to their utility in palladium-catalyzed cross-coupling reactions, a field for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010. The Suzuki-Miyaura coupling, specifically, involves the reaction of an organoboron compound (such as an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

The remarkable success of arylboronic acids in this arena stems from several key advantages:

-

Stability: They are generally stable to air and moisture, facilitating ease of handling and storage.

-

Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts exhibit low toxicity.

-

Functional Group Tolerance: A wide array of functional groups are well-tolerated under the relatively mild reaction conditions, minimizing the need for protecting groups.

-

Commercial Availability: A vast and diverse library of arylboronic acids is commercially available, providing ready access to a wide range of building blocks.

These attributes have propelled the Suzuki-Miyaura coupling to the forefront of synthetic methodologies for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.

-

Transmetalation: The aryl group from the activated arylboronic acid (in the form of a boronate anion, [Ar'B(OH)₃]⁻, formed by the reaction with a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Data Presentation: Substrate Scope and Reaction Conditions

The versatility of the Suzuki-Miyaura coupling is evident in its broad substrate scope. The following tables summarize representative examples of cross-coupling reactions between various aryl halides and arylboronic acids, highlighting the typical reaction conditions and corresponding yields.

Table 1: Cross-Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 8 | 98 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 12 | 88 |

| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 94 |

Table 2: Cross-Coupling of 4-Bromotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 8 | 98 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 96 |

| 3 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 14 | 91 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 93 |

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction. It is crucial to note that reaction conditions should be optimized for each specific substrate combination.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Degassed water (if required for the solvent system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction tube, condenser, magnetic stirrer)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add the degassed solvent(s) (e.g., 5 mL of toluene and 0.5 mL of water) to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Applications in Drug Discovery and Development

The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry, enabling the efficient synthesis of a vast number of drug candidates and approved medicines.[1] The ability to readily construct complex biaryl and heteroaryl scaffolds has been instrumental in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A prominent example is the synthesis of Losartan , an angiotensin II receptor antagonist used to treat high blood pressure.[1] A key step in the industrial synthesis of Losartan involves a Suzuki-Miyaura coupling to form the biphenyl-tetrazole core.

Furthermore, the principles of cross-coupling are being applied to cutting-edge areas of drug discovery, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and DNA-encoded libraries.

Signaling Pathway Example: Inhibition of the Renin-Angiotensin System by Losartan

Losartan functions by blocking the AT₁ receptor, thereby preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This ultimately leads to a decrease in blood pressure. The synthesis of this crucial drug relies on the robust C-C bond formation facilitated by the Suzuki-Miyaura reaction.

Conclusion

Arylboronic acids, in conjunction with palladium-catalyzed cross-coupling reactions, have fundamentally transformed the art of chemical synthesis. The Suzuki-Miyaura coupling, in particular, offers a robust, versatile, and environmentally benign method for the formation of C-C bonds, with profound implications for academic research, industrial processes, and the development of life-saving medicines. As the demand for more complex and sophisticated molecules continues to grow, the importance of arylboronic acids and the innovative coupling methodologies that utilize them will undoubtedly continue to expand, paving the way for future discoveries in science and medicine.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and optimized protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid. This versatile building block is valuable in the synthesis of complex biaryl structures, which are prominent motifs in medicinal chemistry and materials science. The protocols outlined below are designed to serve as a robust starting point for achieving high yields and purity.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (such as a boronic acid) and an organohalide.[1] This palladium-catalyzed reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[2][3] The general transformation involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base.[4]

The substrate, this compound, presents a unique combination of electronic and steric features. The presence of a chloro substituent and an ortho-cyclopentyloxy group necessitates careful optimization of the reaction conditions to achieve efficient coupling, particularly with challenging aryl chloride partners.

Optimized Reaction Conditions

Achieving high yields in the Suzuki coupling of this compound, especially with less reactive aryl chlorides, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The bulky cyclopentyloxy group introduces steric hindrance that can impact the efficiency of the transmetalation step in the catalytic cycle.

Based on literature precedents for structurally similar sterically hindered and electron-rich boronic acids and aryl chlorides, a range of conditions have been evaluated to provide a comprehensive guide for optimization.

Table 1: Summary of Optimized Conditions for Suzuki Coupling with this compound

| Parameter | Recommended Reagents/Conditions | Rationale & Remarks |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources upon in situ reduction. PdCl₂(dppf) is a stable Pd(II) precatalyst that is often effective.[5] |

| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs, e.g., IPr, SImes) | Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition of aryl chlorides and facilitating the reductive elimination step. NHC ligands are also highly effective for challenging couplings. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective in promoting the formation of the reactive boronate species.[1] The strength and solubility of the base can significantly influence the reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF, DMF, often with an aqueous co-solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | Aprotic polar solvents are commonly used. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step. Anhydrous conditions can also be employed depending on the base used. |

| Temperature | 80 - 120 °C | Higher temperatures are often required to overcome the activation energy for the coupling of less reactive aryl chlorides. Microwave heating can significantly shorten reaction times.[6] |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Detailed Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. This protocol may require optimization for specific substrates.

Materials and Reagents

-

This compound (1.1 - 1.5 equivalents)

-

Aryl halide (e.g., aryl chloride or bromide) (1.0 equivalent)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., SPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Reaction Setup

-

To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, the ligand, and the base under a counterflow of inert gas.

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent(s) via syringe.

Reaction Execution

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and the general experimental workflow.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting and Safety Precautions

Troubleshooting:

-

Low or No Conversion:

-

Ensure a strictly inert atmosphere was maintained to prevent catalyst deactivation.

-

Verify the quality and activity of the palladium catalyst and ligand.

-

Screen different bases and solvents, as the optimal combination can be substrate-dependent.

-

Increase the reaction temperature or prolong the reaction time.

-

-

Formation of Homocoupling Byproducts:

-

Thoroughly degas all solvents and reagents to minimize oxygen content.

-

Use a Pd(0) precatalyst or ensure efficient in situ generation of the active catalyst.

-

-

Protodeboronation (Loss of Boronic Acid):

-

Use a less nucleophilic base or anhydrous conditions if water is promoting this side reaction.

-

Consider using the corresponding boronate ester, which can be more stable under certain conditions.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Bases such as potassium phosphate and cesium carbonate can be corrosive and/or irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions performed at elevated temperatures and under pressure (especially in microwave vials) should be conducted behind a blast shield.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable biaryl compounds for applications in drug discovery and materials science.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of (4-chloro-2-(cyclopentyloxy)phenyl)boronic acid with a variety of aryl and heteroaryl halides. This versatile reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents and functional materials.

The provided protocols are based on established methodologies for Suzuki-Miyaura couplings and have been adapted to the specific characteristics of this compound, which features both an electron-withdrawing chloro group and an electron-donating, sterically demanding cyclopentyloxy group at the ortho position.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction forms a new carbon-carbon single bond and is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[2] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1]

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), are often effective for coupling challenging substrates, including electron-rich boronic acids and less reactive aryl chlorides.[3] For general applications, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are also widely used.

-

Base: A base is essential for the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.

-

Reaction Temperature: The reaction temperature influences the rate of the catalytic cycle. While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), some highly active catalyst systems can facilitate the reaction at room temperature.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions. These values are based on typical outcomes for structurally similar ortho-alkoxy substituted arylboronic acids and are intended to serve as a guideline for reaction planning.

| Entry | Aryl Halide Partner | Product | Typical Yield (%) |

| 1 | 4-Bromotoluene | 4'-Methyl-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 85-95 |

| 2 | 1-Bromo-4-methoxybenzene | 4'-Methoxy-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 80-90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 75-85 |

| 4 | 4-Bromobenzonitrile | 4'-Cyano-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 70-80 |

| 5 | 3-Bromopyridine | 3-(4-Chloro-2-(cyclopentyloxy)phenyl)pyridine | 65-75 |

| 6 | 2-Bromothiophene | 2-(4-Chloro-2-(cyclopentyloxy)phenyl)thiophene | 70-80 |

| 7 | 1-Chloro-4-nitrobenzene | 4'-Nitro-4-chloro-2-(cyclopentyloxy)-1,1'-biphenyl | 60-70 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol provides a general method for the coupling of this compound with a range of aryl bromides.

Diagram of the Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Heteroaryl Halides

This protocol is optimized for the rapid coupling of this compound with heteroaryl halides using microwave irradiation, which can significantly reduce reaction times.[4]

Diagram of the Logical Relationship:

Caption: Key stages of the microwave-assisted Suzuki coupling protocol.

Materials:

-

This compound (1.0 equiv)

-

Heteroaryl halide (e.g., 3-bromopyridine, 2-chlorothiophene) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Water, degassed

-

Microwave reaction vial with a stir bar

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a microwave reaction vial, combine this compound, the heteroaryl halide, PdCl₂(dppf), and cesium carbonate.

-

Add DMF and water (typically in a 3:1 to 5:1 ratio).

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with a saturated aqueous NH₄Cl solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired heteroaryl-aryl product.

Safety Precautions

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Microwave reactions should be conducted in sealed vessels designed for this purpose, and appropriate safety precautions should be followed.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Screening different palladium catalysts, ligands, bases, and solvent systems may also be necessary. Protodeboronation (loss of the boronic acid group) can be a side reaction; using anhydrous solvents and a stronger base might mitigate this.

-

Homocoupling of Boronic Acid: The formation of a biaryl product from the self-coupling of the boronic acid can occur. This can sometimes be suppressed by using a lower catalyst loading or a bulkier phosphine ligand.

-

Incomplete Reaction: If the starting materials are not fully consumed, ensure that the catalyst is active and that the reaction is free of oxygen and moisture. The purity of the boronic acid is also important, as boroxines (anhydrides of boronic acids) can be less reactive.

References

Application Notes and Protocols for Catalyst Selection in Suzuki Coupling with Sterically Hindered Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to selecting appropriate catalysts and reaction conditions for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. It includes detailed experimental protocols and comparative data to facilitate successful reaction outcomes.

Introduction to Challenges in Coupling Sterically Hindered Substrates

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when employing sterically hindered boronic acids, particularly those with ortho-substituents, the reaction efficiency can be significantly diminished. This is primarily due to the steric clash between the bulky coupling partners, which impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle.[3]

Common challenges encountered with sterically hindered substrates include:

-

Low or no conversion: Steric hindrance can prevent the substrates from effectively interacting with the palladium catalyst.[3]

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, is a significant side reaction, especially with electron-rich or sensitive heterocyclic boronic acids.[1][4]

-

Homocoupling: The coupling of two boronic acid molecules can occur, reducing the yield of the desired cross-coupled product.[3]

-

Catalyst deactivation: The nitrogen atoms in some heterocyclic substrates can coordinate to the palladium center, leading to catalyst inhibition.[3]

To overcome these challenges, the careful selection of a suitable catalyst system, particularly the ligand, is paramount.

Catalyst and Ligand Selection: Key to Success

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for coupling sterically hindered substrates.[3] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands has revolutionized the field, enabling the coupling of previously challenging substrates.[3]

Buchwald Ligands

The Buchwald group has developed a portfolio of highly effective biarylmonophosphine ligands that are particularly well-suited for sterically demanding Suzuki-Miyaura couplings.[5][6] These ligands are characterized by their steric bulk and electron-rich nature, which promote the formation of highly reactive, coordinatively unsaturated palladium(0) species.[3]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its broad applicability and high reactivity in Suzuki-Miyaura couplings, especially with aryl chlorides and for the synthesis of hindered biaryls.[5][7]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile ligand effective for a wide range of cross-coupling reactions, including those with hindered aryl and heteroaryl substrates.[5]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides high yields in challenging couplings where other ligands may fail.

Other Advanced Ligand Systems

Beyond the widely used Buchwald ligands, other specialized phosphines have demonstrated exceptional performance in coupling sterically hindered boronic acids.

-

Trineopentylphosphine (TNpP): The conformational flexibility of this ligand allows the catalyst to accommodate and couple sterically demanding substrates.[8]

-

AntPhos: This ligand has shown high reactivity for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, effectively suppressing the common side reaction of β-hydride elimination.[9]

-

BI-DIME: Another effective ligand for the synthesis of extremely hindered biaryls, particularly those with ortho-isopropyl substituents.[10]

The choice of ligand can significantly impact the reaction outcome, and screening a small library of these advanced ligands is often a prudent strategy.

Data Presentation: Catalyst Performance in Sterically Hindered Couplings

The following tables summarize quantitative data from the literature, providing a comparative overview of different catalyst systems for the Suzuki-Miyaura coupling of sterically hindered boronic acids.

Table 1: Coupling of 2,4,6-Triisopropylphenyl Bromide with Cyclohexylboronic Acid [9]

| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | BI-DIME | 1 | K₃PO₄ | Toluene | 110 | 12 | 31 |

| 2 | AntPhos | 1 | K₃PO₄ | Toluene | 110 | 12 | 78 |

Table 2: Synthesis of Tetra-ortho-substituted Biaryls [11]

| Entry | Aryl Halide | Boronic Acid/Ester | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | HFTPhos | 0.05 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 95 |

| 2 | 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | HFTPhos | 0.05 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 92 |

| 3 | 2-Bromo-1,3,5-triisopropylbenzene | Mesitylboronic acid | HFTPhos | 0.05 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 91 |

| 4 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid pinacol ester | HFTPhos | 0.025 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 12 | 93 |

Table 3: General Protocol Performance with Hindered Substrates [10]

| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | BI-DIME | 1 | K₃PO₄ | Toluene | 110 | 12 | 85 |

| 2 | 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | Biaryl Phosphacycle 7 | 1 | K₃PO₄ | Toluene | 110 | 12 | 92 |

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura coupling reactions with sterically hindered boronic acids. Optimization for specific substrates may be required.

General Protocol for Suzuki-Miyaura Coupling[3]

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or vial with a stir bar) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%), and the phosphine ligand (1-4 mol%).

-

Addition of Reagents: Add the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv) and the sterically hindered boronic acid or boronic ester (1.1-1.5 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, THF, or a mixture with water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

-